molecular formula C23H22ClN3O4S B2514928 N-(3-chlorophenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 866894-92-0

N-(3-chlorophenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2514928
CAS No.: 866894-92-0
M. Wt: 471.96
InChI Key: MUUNFNJXBYSWKL-UHFFFAOYSA-N
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Description

This compound belongs to the benzofuropyrimidinone class, characterized by a fused benzofuran-pyrimidine core modified with a sulfanylacetamide side chain. Its molecular formula is C₂₃H₂₀ClN₃O₄S, with a molecular weight of 470.94 g/mol. The compound’s design integrates pharmacophores known for targeting enzyme active sites, particularly kinases and proteases, due to the sulfanyl group’s nucleophilic reactivity and the amide’s hydrogen-bonding capacity .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O4S/c1-2-30-12-6-11-27-22(29)21-20(17-9-3-4-10-18(17)31-21)26-23(27)32-14-19(28)25-16-8-5-7-15(24)13-16/h3-5,7-10,13H,2,6,11-12,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUNFNJXBYSWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the benzofuro[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the 3-chlorophenyl group: This step often involves a substitution reaction using a chlorinated aromatic compound.

    Attachment of the ethoxypropyl group: This can be done through an alkylation reaction.

    Formation of the sulfanylacetamide linkage:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chlorophenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

2.1.1. N-(2-Chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide ()
  • Key Differences :
    • Substituent Position : The chlorophenyl group is at position 2 instead of 3.
    • Side Chain : A 3-methoxyphenyl replaces the 3-ethoxypropyl.
  • The methoxy group (electron-donating) vs. ethoxypropyl (hydrophilic chain) affects solubility and membrane permeability .
2.1.2. 2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide ()
  • Key Differences :
    • Alkyl Chain : A branched 3-methylbutyl group replaces the linear 3-ethoxypropyl.
    • Aromatic Ring : A trifluoromethylphenyl substitutes the 3-chlorophenyl.
  • Impact :
    • The CF₃ group increases electronegativity and metabolic stability compared to Cl.
    • The branched alkyl chain may enhance lipophilicity, favoring blood-brain barrier penetration .

Functional Group Analogues

2.2.1. N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide ()
  • Key Differences: A tetrahydrofuranone replaces the benzofuropyrimidinone core. A cyclopropane carboxamide substitutes the sulfanylacetamide.
  • Loss of the pyrimidine ring reduces π-π stacking interactions critical for enzyme inhibition .
2.2.2. 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
  • Key Differences: A pyrazole ring replaces the benzofuropyrimidinone. A dichlorophenyl group enhances halogen bonding.
  • Impact: The pyrazole core may confer anti-inflammatory activity, diverging from kinase-targeted applications.

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Compound Compound Compound
Molecular Weight (g/mol) 470.94 507.55 491.92 403.27
LogP (Predicted) 3.2 4.1 3.8 2.9
Hydrogen Bond Donors 2 2 2 2
Hydrogen Bond Acceptors 7 7 7 5
Rotatable Bonds 8 9 7 5
Topological Polar Surface Area (Ų) 103.4 103.4 103.4 78.9
  • Key Observations :
    • The target compound’s ethoxypropyl chain increases flexibility and solubility compared to ’s methylbutyl group.
    • ’s smaller polar surface area correlates with higher membrane permeability .

Biological Activity

N-(3-chlorophenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Chlorophenyl Group : Enhances lipophilicity and biological activity.
  • Ethoxypropyl Group : May contribute to the compound's solubility and pharmacokinetics.
  • Benzofuro-Pyrimidine Moiety : Implicated in various biological interactions.
PropertyValue
Molecular FormulaC24H22ClN3O4S2
Molecular Weight516.0 g/mol
CAS Number617696-35-2
IUPAC NameN-(3-chlorophenyl)-2-{...}

The biological activity of N-(3-chlorophenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways, particularly in cancer cells.
  • Receptor Modulation : It could modulate receptor activity linked to various signaling pathways, impacting cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against certain pathogens.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study conducted by Fayad et al. (2019) demonstrated that through screening drug libraries on multicellular spheroids, N-(3-chlorophenyl)-2-{...} showed significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed effectiveness against a range of bacterial strains, suggesting it could serve as a lead compound for developing new antibiotics.

Case Studies

  • Study on Antitumor Activity :
    • Objective : Evaluate the efficacy of N-(3-chlorophenyl)-2-{...} on tumor growth in xenograft models.
    • Findings : The compound significantly reduced tumor volume compared to control groups, supporting its role as an anticancer therapeutic.
  • Antimicrobial Screening :
    • Objective : Assess the antibacterial properties against Gram-positive and Gram-negative bacteria.
    • Results : Showed notable inhibition zones in agar diffusion tests, indicating strong antibacterial activity.

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